molecular formula C9H5Br2N B189538 1,3-Dibromoisoquinoline CAS No. 53987-60-3

1,3-Dibromoisoquinoline

Cat. No.: B189538
CAS No.: 53987-60-3
M. Wt: 286.95 g/mol
InChI Key: JXDSEHLVLUASEI-UHFFFAOYSA-N
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Description

1,3-Dibromoisoquinoline is an organic compound with the molecular formula C₉H₅Br₂N It is a derivative of isoquinoline, where two bromine atoms are substituted at the 1 and 3 positions of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromoisoquinoline can be synthesized through the bromination of isoquinoline. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the presence of a solvent such as acetonitrile or carbon tetrachloride, and the reaction mixture is heated to facilitate the bromination process. The reaction conditions often include maintaining the temperature below 30°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using isoquinoline as the starting material. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Isoquinolines: Products with various functional groups replacing the bromine atoms.

    Quinoline Derivatives: Formed through oxidation reactions.

    Biaryl Compounds: Resulting from coupling reactions.

Scientific Research Applications

1,3-Dibromoisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromoisoquinoline involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The compound can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromoisoquinoline
  • 1,3-Dichloroisoquinoline
  • 1,3-Diiodoisoquinoline

Uniqueness

1,3-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 1,4-dibromoisoquinoline, the 1,3-substitution pattern provides distinct electronic and steric properties, making it suitable for different applications in synthesis and research .

Properties

IUPAC Name

1,3-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDSEHLVLUASEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348839
Record name 1,3-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53987-60-3
Record name 1,3-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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